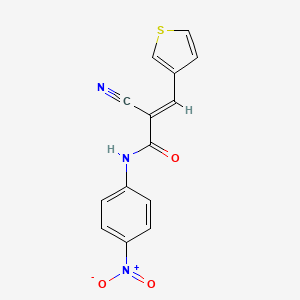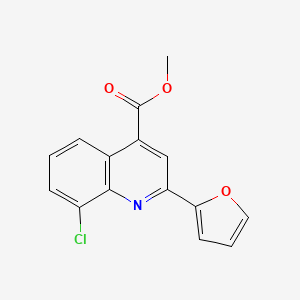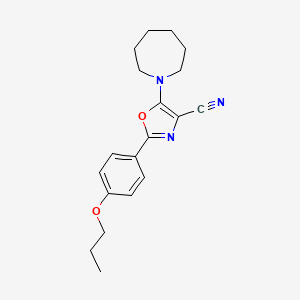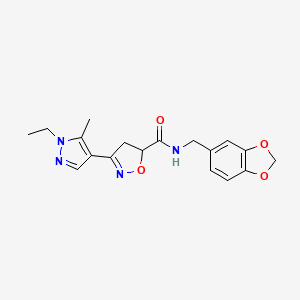![molecular formula C20H24N2O4 B4696916 N,N'-1,4-butanediylbis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B4696916.png)
N,N'-1,4-butanediylbis[3-(5-methyl-2-furyl)acrylamide]
Overview
Description
N,N'-1,4-butanediylbis[3-(5-methyl-2-furyl)acrylamide] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bisacrylamide derivative that has been studied extensively for its unique properties and potential uses in scientific research.
Mechanism of Action
The mechanism of action of N,N'-1,4-butanediylbis[3-(5-methyl-2-furyl)acrylamide] is not well understood. However, it is believed that the compound acts as a crosslinking agent, forming covalent bonds between polymer chains and creating a three-dimensional network structure.
Biochemical and Physiological Effects:
Studies have shown that N,N'-1,4-butanediylbis[3-(5-methyl-2-furyl)acrylamide] is non-toxic and biocompatible, making it suitable for use in various biomedical applications. The compound has been shown to have minimal cytotoxicity and does not induce any inflammatory response in vitro.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N,N'-1,4-butanediylbis[3-(5-methyl-2-furyl)acrylamide] is its ability to form hydrogels with excellent mechanical properties. These hydrogels have potential applications in various fields, including tissue engineering and drug delivery. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale applications.
Future Directions
There are several potential future directions for research on N,N'-1,4-butanediylbis[3-(5-methyl-2-furyl)acrylamide]. One area of research is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the optimization of the properties of the hydrogels formed by this compound, such as their mechanical strength and drug release properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Scientific Research Applications
N,N'-1,4-butanediylbis[3-(5-methyl-2-furyl)acrylamide] has been used in various scientific research applications. One of the primary uses of this compound is in the field of polymer chemistry, where it is used as a crosslinking agent for the synthesis of hydrogels. These hydrogels have potential applications in drug delivery, tissue engineering, and wound healing.
properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-[4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]butyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-15-5-7-17(25-15)9-11-19(23)21-13-3-4-14-22-20(24)12-10-18-8-6-16(2)26-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24)/b11-9+,12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYQPYWLQLMBJK-WGDLNXRISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCCCCNC(=O)C=CC2=CC=C(O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-thioxo-3-[({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)amino]-1,3-thiazolidin-4-one](/img/structure/B4696840.png)
![1-ethyl-4-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4696847.png)


![N-[3-(4-morpholinyl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4696862.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1-naphthylacetamide](/img/structure/B4696871.png)
![3-amino-N-(4-iodophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4696880.png)

![2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4696895.png)
![N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4696901.png)



![N-[3-(acetylamino)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4696931.png)